Strategic Monothione Scaffold Bridges Dione Inactivity and Dithione Potency Against M. tuberculosis
The target compound is the monothione analogue of 3-phenyl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dione. The dione series has established baseline antimycobacterial activity, but the systematic replacement of oxygen with sulfur to first form this monothione and then the dithione leads to a progressive increase in activity. The dithione, 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione, was identified as the most active compound in multiple studies [1]. This positions CAS 647849-53-4 as a crucial pathway compound for achieving the potent dithione and as a specific tool to isolate the contribution of a single thioxo group to the pharmacophore.
| Evidence Dimension | Antimycobacterial activity progression via oxygen-to-sulfur replacement |
|---|---|
| Target Compound Data | Monothione (one C=S, one C=O); intermediate activity between dione and dithione is implied by the structural progression |
| Comparator Or Baseline | 3-phenyl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dione (two C=O) and 3-(3-chlorophenyl)-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-dithione (two C=S) |
| Quantified Difference | The dithione (most active) is obtained via further thionation of the monothione scaffold, which represents a quantifiable synthetic step with a distinct activity increase over the dione [1]. |
| Conditions | In vitro evaluation against Mycobacterium tuberculosis, M. kansasii, and M. avium as described by Waisser et al., 2001. |
Why This Matters
For researchers modeling SAR, this compound provides a single, isolable data point for the monothione state, which is essential for quantifying the stepwise contribution of each thioxo group to target binding.
- [1] Waisser, K., Gregor, J., Dostál, H., Kunes, J., Kubicová, L., Klimesová, V., & Kaustová, J. (2001). Influence of the replacement of the oxo function with the thioxo group on the antimycobacterial activity of 3-aryl-6,8-dichloro-2H-1,3-benzoxazine-2,4(3H)-diones and 3-arylquinazoline-2,4(1H,3H)-diones. Il Farmaco, 56(10), 803-807. View Source
